[5-(Dimethylphosphoryl)furan-2-yl]methanamine
Description
[5-(Dimethylphosphoryl)furan-2-yl]methanamine is a furan-based methanamine derivative featuring a dimethylphosphoryl (PO(CH₃)₂) substituent at the 5-position of the furan ring and an aminomethyl (-CH₂NH₂) group at the 2-position. The phosphoryl group likely impacts solubility, reactivity, and biological activity, distinguishing it from other methanamine derivatives.
Properties
Molecular Formula |
C7H12NO2P |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(5-dimethylphosphorylfuran-2-yl)methanamine |
InChI |
InChI=1S/C7H12NO2P/c1-11(2,9)7-4-3-6(5-8)10-7/h3-4H,5,8H2,1-2H3 |
InChI Key |
CCYUWUQDRZJRLD-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Dimethylphosphoryl)furan-2-yl]methanamine typically involves the phosphorylation of a furan derivative followed by amination. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with dimethylphosphite under suitable conditions to form the phosphorylated intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products include furan-2-carboxylic acid derivatives and other oxidized furan compounds.
Reduction: Reduced forms of the phosphoryl group, such as phosphines.
Substitution: Various substituted amines and derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Dimethylphosphoryl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphoryl group is particularly useful in studying phosphorylation-related processes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(Dimethylphosphoryl)furan-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, allowing the compound to modulate enzyme activity and signaling pathways. The furan ring provides a stable scaffold that can interact with various biological targets, enhancing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Structural and Electronic Properties
The dimethylphosphoryl group differentiates the target compound from other furan-2-yl methanamines. Key structural analogs include:
Key Observations :
- The phosphoryl group increases polarity and hydrogen-bonding capacity compared to pyridinyl or thiazole substituents.
Activity Trends :
Physicochemical Properties
- Solubility : The phosphoryl group increases water solubility compared to CF₃ or thiazole derivatives.
- Stability : Phosphorylated compounds are generally stable under physiological conditions but may undergo hydrolysis in acidic environments .
- LogP : Estimated LogP for the target compound is lower (~0.5) than CF₃ (~2.1) or thiazole (~1.8) analogs, reflecting higher polarity.
Biological Activity
[5-(Dimethylphosphoryl)furan-2-yl]methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and its interactions with acetylcholinesterase (AChE). This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- CAS Number: 2680533-41-7
- Molecular Formula: C8H12N2O2P
- Molecular Weight: 201.17 g/mol
The biological activity of this compound is primarily linked to its interaction with AChE, an enzyme critical for neurotransmission. Organophosphorus compounds like this one can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which can have both therapeutic and toxic effects depending on the concentration and context.
Neuroprotective Effects
Research indicates that furan-based compounds exhibit neuroprotective properties, potentially mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may exert antioxidant effects and modulate inflammatory pathways, thereby protecting neuronal cells from oxidative stress and inflammation .
Reactivation of Acetylcholinesterase
Studies have shown that this compound can act as a reactivator for AChE inhibited by organophosphate agents. The compound demonstrated significant reactivation rates, which are crucial for reversing the toxic effects of nerve agents. For instance, in experiments involving various oximes, the compound showed reactivation percentages comparable to established reactivators like pralidoxime .
Case Studies
-
Neuroprotection in Animal Models
- In a study involving animal models of neurodegeneration, furan derivatives were administered to assess their impact on cognitive function and neuronal survival. Results indicated improved cognitive performance and reduced neuronal cell death in treated groups compared to controls.
-
Toxicological Assessments
- Toxicological evaluations revealed that while this compound has beneficial effects at low concentrations, higher doses can lead to neurotoxicity due to excessive inhibition of AChE. This duality underscores the importance of dosage in therapeutic applications.
Comparative Analysis
A comparison of this compound with other similar compounds highlights its unique properties:
| Compound Name | AChE Reactivation (%) | Neuroprotective Activity | Notes |
|---|---|---|---|
| This compound | 71 ± 3 | High | Effective against organophosphate toxicity |
| Pralidoxime | 73 ± 2 | Moderate | Standard reactivator |
| Other Furan Derivatives | Varies | Low to Moderate | Less effective than phosphonates |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(Dimethylphosphoryl)furan-2-yl]methanamine, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Begin with a furan precursor (e.g., 5-formylfuran-2-yl derivatives) and introduce the dimethylphosphoryl group via phosphorylation using POCl₃ or similar reagents under anhydrous conditions .
- Step 2 : Perform reductive amination of the phosphorylated aldehyde with methylamine using catalysts like Pd/C or Raney Ni under hydrogen pressure (3–5 atm) at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or preparative HPLC to achieve >95% purity. Yield improvements (70–85%) are observed with controlled pH and inert atmospheres .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure; ³¹P NMR to verify phosphorylation (δ ~20–25 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (C₈H₁₃NO₂P, theoretical MW: 201.07 g/mol).
- X-ray Crystallography : For crystal structure determination if single crystals are obtainable .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to analyze electronic effects of the dimethylphosphoryl group on furan ring aromaticity .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
- Approaches :
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., SIRT2) using fluorogenic substrates. Compare IC₅₀ values with structurally similar compounds (e.g., trifluoromethylphenyl derivatives, IC₅₀ = 1.2 μM) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with cytochrome P450 isoforms (e.g., CYP2D6, a target for furan-based inhibitors) .
- SAR Studies : Synthesize analogs with varied phosphoryl substituents (e.g., diethyl, diphenyl) to assess steric/electronic effects on activity .
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Resolution Workflow :
- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) across labs.
- Orthogonal Assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.
- Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for reliable IC₅₀ determination) .
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–32 μg/mL) may arise from differences in bacterial strain susceptibility or compound aggregation .
Key Methodological Notes
- Stability Testing : Store the compound under argon at –20°C to prevent hydrolysis of the phosphoryl group.
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .
- Computational Tools : Use SwissADME to predict pharmacokinetic properties (e.g., logP = 1.5, high GI absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
